H-Val-Thr-Cys-Gly-OH

Description

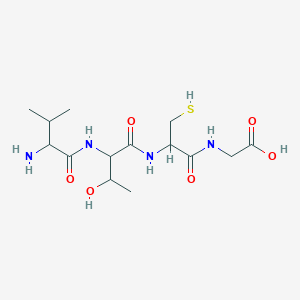

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N4O6S/c1-6(2)10(15)13(23)18-11(7(3)19)14(24)17-8(5-25)12(22)16-4-9(20)21/h6-8,10-11,19,25H,4-5,15H2,1-3H3,(H,16,22)(H,17,24)(H,18,23)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFIBKCXTPLSHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N4O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10413460 |

Source

|

| Record name | Valylthreonylcysteinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10413460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131204-46-1 |

Source

|

| Record name | Valylthreonylcysteinylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10413460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Comprehensive Physicochemical & Stability Profiling of H-Val-Thr-Cys-Gly-OH

Technical Guide for Peptide Chemists & Drug Development Scientists

Part 1: Executive Summary

The tetrapeptide H-Val-Thr-Cys-Gly-OH (VTCG) represents a bioactive fragment frequently identified in protein hydrolysates of marine origin (e.g., Thunnus dark muscle). While structurally compact, its physicochemical behavior is dominated by the interplay between the hydrophobic N-terminal Valine and the highly reactive, redox-sensitive Cysteine residue at position 3.

This guide provides a rigorous analysis of VTCG’s physicochemical properties, synthesis challenges, and stability protocols. It is designed to move beyond basic sequence analysis into the causal factors affecting experimental reproducibility—specifically the control of thiol-disulfide exchange and solubility-pH dependence.

Part 2: Molecular Architecture & Physicochemical Profile

Structural Composition

The sequence Val-Thr-Cys-Gly presents a distinct amphiphilic gradient:

-

N-Terminus (Val): Introduces steric bulk (isopropyl side chain) and local hydrophobicity.

-

Core (Thr-Cys): The Threonine provides hydrogen-bonding capability (secondary -OH), while Cysteine acts as the nucleophilic and redox center.

-

C-Terminus (Gly): Provides rotational freedom, minimizing steric clash at the acid terminus.

Quantitative Properties

Data derived from standard residue constants at pH 7.0.

| Property | Value / Description | Technical Note |

| Sequence | H-Val-Thr-Cys-Gly-OH | One-Letter: VTCG |

| Molecular Formula | C₁₄H₂₆N₄O₆S | - |

| Molecular Weight | 378.44 g/mol | Monoisotopic Mass: 378.1573 |

| Theoretical pI | ~5.1 - 5.5 | Net charge is zero in slightly acidic media.[1] |

| Net Charge (pH 7) | -0.1 to -0.2 | Partial ionization of Cys-SH (pKa ~8.3) and C-term (pKa ~3.5). |

| Hydrophobicity | Moderate | Valine is hydrophobic; Cys/Thr/Gly are polar/neutral. |

| Instability Index | High | Due to Cys oxidation susceptibility. |

Solubility & pH Dependence

Unlike simple hydrophilic peptides, VTCG exhibits a solubility profile dictated by the protonation state of the thiol and the carboxylate.

-

pH < 4.0 (Recommended): The peptide is positively charged (N-term NH₃⁺) and the thiol is protonated (SH). Solubility is maximal , and oxidation rates are minimal.

-

pH 5.0 - 6.0 (Isoelectric Zone): Risk of aggregation due to net neutral charge (zwitterionic form). Avoid purification or storage in this range.

-

pH > 7.5 (Danger Zone): The thiol group begins to deprotonate (S⁻), becoming a potent nucleophile. This triggers rapid dimerization to the disulfide species (VTCG-S-S-GCTV).

Part 3: The Cysteine Factor – Redox & Stability

The presence of Cysteine (Cys3) is the single most critical variable in handling VTCG. Without strict anaerobic or reducing conditions, the peptide exists in a dynamic equilibrium with its dimer.

Redox Mechanism

In aerobic, neutral-to-basic environments, trace metals (Cu²⁺, Fe³⁺) catalyze the oxidation of the thiolate anion to a thiyl radical, which couples to form a disulfide bridge.

Figure 1: Redox cycling of VTCG. The transition from active monomer to oxidized dimer is pH-dependent and reversible with reducing agents.

Stability Protocol (Self-Validating)

To ensure experimental integrity, follow this "Redox-Lock" protocol:

-

Solvent: Dissolve lyophilized peptide in degassed 0.1% TFA (pH ~2) or 10 mM HCl .

-

Reduction: If the solution pH must be raised >6.0 for assay, add 1-5 mM TCEP (Tris(2-carboxyethyl)phosphine) . Unlike DTT, TCEP is stable in acidic and neutral pH and does not interfere with most metal chelation assays.

-

Validation: Use Ellman’s Reagent (DTNB) to quantify free thiols.

-

Expectation: Absorbance at 412 nm should correspond to >95% molar equivalence of free -SH.

-

Failure Mode: Low absorbance indicates dimerization.

-

Part 4: Synthesis & Purification Strategy

Synthesizing VTCG requires preventing racemization of Cysteine and ensuring complete deprotection of the sterically hindered Valine and Threonine.

Solid Phase Peptide Synthesis (SPPS) Parameters

-

Resin: Wang Resin (0.4–0.6 mmol/g loading). Low loading prevents aggregation.

-

Coupling Reagents: DIC/Oxyma Pure (Superior to HBTU/DIEA for Cys to prevent racemization).

-

Protecting Groups:

-

Val: Fmoc-Val-OH

-

Thr: Fmoc-Thr(tBu)-OH

-

Cys: Fmoc-Cys(Trt)-OH (Trityl protection is essential).

-

Gly: Fmoc-Gly-OH

-

Cleavage Cocktail (The "Reagent K" Variant)

Standard TFA/Water cleavage is insufficient for Cys peptides. The trityl cation released from Cys can re-attach to the sulfur or alkylate the Tryptophan (if present, though not here).

Required Cocktail:

-

TFA (Trifluoroacetic acid): 92.5%

-

EDT (1,2-Ethanedithiol): 2.5% (Crucial scavenger for Cys protection)

-

Water: 2.5%

-

TIS (Triisopropylsilane): 2.5%

Note: EDT is malodorous. DODT (3,6-dioxa-1,8-octanedithiol) is a less smelly, equally effective alternative.

Figure 2: Optimized SPPS workflow emphasizing the critical Cys protection and EDT scavenging steps.

Part 5: Analytical Profiling

HPLC Method

-

Column: C18 Reverse Phase (e.g., Phenomenex Jupiter), 5 µm, 300 Å.

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 0% to 30% B over 20 minutes. (VTCG is relatively polar; it will elute early).

-

Detection: 214 nm (Peptide bond) & 280 nm (Minimal signal, Cys has weak absorbance).

Mass Spectrometry (ESI-MS)

-

Monoisotopic Mass: 378.16 Da

-

Expected Ion [M+H]⁺: 379.17 m/z

-

Dimer Ion [2M-2H+H]⁺: ~757.3 m/z (Presence indicates oxidation).

Part 6: Bioactivity Context (Antioxidant & Chelation)

The physicochemical properties of VTCG directly dictate its biological function, particularly in oxidative stress models.

-

Radical Scavenging (HAT Mechanism): The sulfhydryl group of Cys donates a hydrogen atom to neutralize free radicals (e.g., DPPH, ABTS). This transforms the peptide into a thiyl radical, which dimerizes (termination step).

-

Implication: Efficacy is stoichiometric. Once dimerized, antioxidant capacity drops unless regenerated by cellular reductases (e.g., Glutathione Reductase).

-

-

Metal Chelation: The N-terminal amine (Val) and the Cys thiol can form bidentate or tridentate complexes with transition metals (Cu²⁺, Fe²⁺), preventing Fenton reaction chemistry.

-

Reference: Similar Cys-containing peptides from tuna hydrolysates show strong Fe²⁺ chelating ability due to this specific coordination geometry.

-

References

-

Solid-Phase Peptide Synthesis Standards

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

-

-

Cysteine Handling & Oxidation

-

Tuna Hydrolysate Bioactivity (Context for VTCG)

-

Je, J. Y., et al. (2007). Purification and characterization of antioxidant peptides from enzymatic hydrolysates of tuna backbone protein. Food Chemistry, 105(4), 1316-1324. Link

-

-

Ellman's Assay (Validation Protocol)

-

Fmoc-SPPS of Cys Peptides

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

-

Sources

An In-depth Technical Guide to the Thermodynamic Stability of the H-Val-Thr-Cys-Gly-OH Tetrapeptide

Introduction: The Critical Role of Thermodynamic Stability in Peptide-Based Therapeutics

In the realm of drug development, particularly concerning peptide-based therapeutics, thermodynamic stability is a cornerstone of efficacy, safety, and shelf-life. A peptide's native three-dimensional conformation is intrinsically linked to its biological activity. The loss of this structure, whether through denaturation or chemical degradation, can lead to a decrease in or complete loss of function. This guide provides a comprehensive analysis of the thermodynamic stability of the tetrapeptide H-Val-Thr-Cys-Gly-OH, offering insights into the intrinsic and extrinsic factors that govern its structural integrity. For researchers and drug development professionals, a thorough understanding of these principles is paramount for the rational design of stable and effective peptide-based drugs.

Deconstructing the H-Val-Thr-Cys-Gly-OH Tetrapeptide: An Analysis of Amino Acid Contributions

The thermodynamic stability of a peptide is profoundly influenced by the physicochemical properties of its constituent amino acids.[1][2][3] The sequence H-Val-Thr-Cys-Gly-OH presents a unique combination of hydrophobic, polar, and reactive residues, each contributing to the overall stability profile.

Table 1: Physicochemical Properties of Constituent Amino Acids

| Amino Acid | 3-Letter Code | 1-Letter Code | Side Chain Polarity | Side Chain Charge (at pH 7) | Special Properties |

| Valine | Val | V | Nonpolar, Aliphatic | Neutral | Promotes hydrophobic interactions |

| Threonine | Thr | T | Polar, Uncharged | Neutral | Contains a hydroxyl group capable of hydrogen bonding; target for O-glycosylation and phosphorylation[4] |

| Cysteine | Cys | C | Polar, Uncharged | Neutral | Contains a thiol group, capable of forming disulfide bonds[5] |

| Glycine | Gly | G | Nonpolar, Aliphatic | Neutral | The simplest amino acid, provides conformational flexibility |

Data sourced from Sigma-Aldrich Amino Acids Reference Chart and other biochemical resources.[6]

Valine (Val): The Hydrophobic Anchor

Valine, with its bulky, nonpolar side chain, contributes to the peptide's stability primarily through hydrophobic interactions. In an aqueous environment, the hydrophobic side chains of valine residues will tend to cluster, minimizing their contact with water and thereby stabilizing the peptide structure.

Threonine (Thr): A Hub for Polar Interactions

The hydroxyl group on the threonine side chain is a key player in forming intramolecular and intermolecular hydrogen bonds.[4] These interactions can significantly stabilize the peptide's conformation. Furthermore, the hydroxyl group can be a site for post-translational modifications, such as phosphorylation or glycosylation, which can alter the peptide's stability and biological activity.

Cysteine (Cys): The Potential for Covalent Stabilization

The thiol group of cysteine is a critical determinant of the peptide's stability due to its ability to form a disulfide bond (S-S) with another cysteine residue through oxidation.[5][7][8] In the context of the H-Val-Thr-Cys-Gly-OH monomer, this would involve intermolecular disulfide bond formation, leading to dimerization. This covalent linkage provides significant thermodynamic stability to the resulting dimeric structure.[5][8] However, the free thiol group is also susceptible to oxidation, which can be a degradation pathway.[9][10]

Glycine (Gly): Conferring Conformational Flexibility

As the smallest amino acid with only a hydrogen atom for its side chain, glycine imparts a high degree of conformational flexibility to the peptide backbone. While this flexibility can be advantageous for receptor binding, it can also contribute to a less defined and potentially less stable structure in the absence of other stabilizing interactions.

Potential Degradation Pathways and Instabilities

The stability of H-Val-Thr-Cys-Gly-OH can be compromised by both chemical and physical degradation pathways.[9][11]

Chemical Instability

-

Oxidation: The cysteine residue is particularly susceptible to oxidation, which can lead to the formation of sulfenic, sulfinic, or sulfonic acids, or the formation of disulfide bonds.[9][10] While disulfide bond formation can be stabilizing, uncontrolled oxidation can lead to a heterogeneous mixture of products with altered biological activity.

-

Hydrolysis: The peptide bonds linking the amino acids can be susceptible to hydrolysis, especially at extreme pH values and elevated temperatures.[10] This leads to the cleavage of the peptide chain and loss of activity.

-

Deamidation and Racemization: While this specific peptide does not contain asparagine or glutamine, which are prone to deamidation, it's a common degradation pathway in other peptides. Racemization, the conversion of L-amino acids to D-amino acids, can also occur under harsh conditions, affecting the peptide's bioactivity.[10]

Physical Instability

-

Aggregation: Peptides can self-associate to form aggregates, which can range from soluble oligomers to insoluble fibrils.[1][9] Aggregation is often driven by hydrophobic interactions and can be influenced by factors such as concentration, pH, and temperature.

-

Adsorption: Peptides can adsorb to surfaces, such as the walls of storage containers, which can lead to a loss of the product.[10]

Methodologies for Assessing Thermodynamic Stability

A multi-faceted approach, combining experimental and computational methods, is essential for a comprehensive evaluation of the thermodynamic stability of H-Val-Thr-Cys-Gly-OH.

Experimental Approaches

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[12][13] By measuring the differential absorption of left and right circularly polarized light, one can obtain a characteristic spectrum that provides information on the presence of α-helices, β-sheets, and random coil structures.[12] Thermal or chemical denaturation studies monitored by CD can be used to determine the melting temperature (Tm) or the concentration of denaturant at the midpoint of the unfolding transition (Cm), which are direct measures of thermodynamic stability.

Experimental Protocol: Thermal Denaturation Monitored by Circular Dichroism

-

Sample Preparation: Dissolve the H-Val-Thr-Cys-Gly-OH peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.

-

Instrument Setup: Use a calibrated CD spectrometer equipped with a Peltier temperature controller.

-

Data Acquisition:

-

Record a baseline spectrum of the buffer at the starting temperature (e.g., 20°C).

-

Record the CD spectrum of the peptide sample in the far-UV region (e.g., 190-260 nm) at the starting temperature.

-

Increase the temperature in a stepwise manner (e.g., 2°C increments) with an equilibration time at each step.

-

Record a CD spectrum at each temperature.

-

-

Data Analysis:

-

Monitor the change in the CD signal at a specific wavelength (e.g., 222 nm for α-helical content) as a function of temperature.

-

Fit the resulting sigmoidal curve to a two-state unfolding model to determine the melting temperature (Tm).

-

DSC is a technique that directly measures the heat absorbed or released by a sample as it is heated or cooled.[14][15][16] This allows for the determination of the melting temperature (Tm) and the enthalpy of unfolding (ΔH), providing a comprehensive thermodynamic profile of the peptide's stability.[15][17]

Experimental Protocol: Differential Scanning Calorimetry Analysis

-

Sample Preparation: Prepare a concentrated solution of the H-Val-Thr-Cys-Gly-OH peptide (e.g., 1-2 mg/mL) and a matching buffer solution for the reference cell.

-

Instrument Setup: Use a high-sensitivity differential scanning calorimeter.

-

Data Acquisition:

-

Load the sample and reference solutions into their respective cells.

-

Scan the temperature over a desired range (e.g., 20°C to 100°C) at a constant scan rate (e.g., 1°C/min).

-

-

Data Analysis:

-

The resulting thermogram will show a peak corresponding to the heat absorbed during unfolding.

-

The temperature at the apex of the peak is the Tm.

-

The area under the peak is proportional to the enthalpy of unfolding (ΔH).

-

Reversed-phase HPLC (RP-HPLC) is an essential tool for assessing the chemical stability of peptides.[18] By separating the intact peptide from its degradation products, one can quantify the rate of degradation under various stress conditions (e.g., high temperature, extreme pH, oxidative stress).

Workflow: HPLC-Based Stability Assessment

Caption: Workflow for assessing peptide chemical stability using RP-HPLC.

Computational Approaches

Computational methods provide valuable insights into the structural dynamics and stability of peptides at an atomic level.

MD simulations model the movement of atoms in a peptide over time, providing a dynamic picture of its conformational landscape.[19] By simulating the peptide in different environments (e.g., varying temperature or solvent), one can predict its structural stability and identify potential unfolding pathways.

Several computational tools and algorithms have been developed to predict peptide stability based on their amino acid sequence and other physicochemical properties.[20][21] These methods can be used for in silico screening of peptide variants with potentially improved stability.

Factors Influencing the Stability of H-Val-Thr-Cys-Gly-OH

The thermodynamic stability of this tetrapeptide is not solely dependent on its primary sequence but is also significantly influenced by extrinsic factors.[9][10]

-

pH: The ionization state of the N-terminal amino group and the C-terminal carboxyl group will change with pH, affecting the overall charge and potential for electrostatic interactions. The optimal pH for stability will need to be determined experimentally.

-

Temperature: As with all peptides, elevated temperatures will increase the rate of chemical degradation and can lead to thermal denaturation.[9][10]

-

Solvent and Excipients: The choice of solvent and the inclusion of excipients such as buffers, salts, and stabilizers can have a profound impact on stability.[10] For instance, antioxidants may be included to prevent the oxidation of the cysteine residue.

Strategies for Enhancing Stability

Should the intrinsic stability of H-Val-Thr-Cys-Gly-OH be insufficient for a particular application, several strategies can be employed to enhance it:

-

Dimerization via Disulfide Bond Formation: Promoting the formation of a dimer through the oxidation of the cysteine residues will introduce a covalent linkage, significantly increasing the thermodynamic stability.

-

Amino Acid Substitution: Replacing a residue with a more stabilizing one (e.g., substituting glycine with a more rigid amino acid like proline) can reduce conformational flexibility and enhance stability. However, any substitution must be carefully evaluated for its impact on biological activity.

-

Chemical Modification: Modifications such as N-terminal acetylation or C-terminal amidation can protect against enzymatic degradation and alter the overall charge and stability of the peptide.

Conclusion

The thermodynamic stability of the tetrapeptide H-Val-Thr-Cys-Gly-OH is a complex interplay of the intrinsic properties of its constituent amino acids and the influence of its surrounding environment. The presence of a hydrophobic valine residue, a polar threonine capable of hydrogen bonding, a reactive cysteine with the potential for disulfide bond formation, and a flexible glycine residue creates a unique stability profile. A comprehensive assessment of this stability requires a combination of experimental techniques, such as Circular Dichroism, Differential Scanning Calorimetry, and HPLC, alongside computational methods like Molecular Dynamics simulations. For drug development professionals, a deep understanding of these factors and analytical approaches is crucial for formulating a stable and efficacious peptide therapeutic.

References

-

Allied Academies. (2023, April 25). Improving peptide stability: Strategies and applications. [Link]

-

R&D Guide for Success. Peptide Stability in Formulations. [Link]

-

PubMed Central. Predicting unfolding thermodynamics and stable intermediates for alanine-rich helical peptides with the aid of coarse-grained molecular simulation. [Link]

-

PMC. Amino acid-dependent phase equilibrium and material properties of tetrapeptide condensates. [Link]

-

Mtoz Biolabs. Thermal Stability (DSC, DSF) Analysis of Peptide Drugs. [Link]

-

Wikipedia. Tetrapeptide. [Link]

-

Reddit. Peptide bond thermodynamics and kinetics?![Link]

-

ACS Publications. Assessment and Prediction of Human Proteotypic Peptide Stability for Proteomics Quantification. [Link]

-

PMC. Factors affecting the physical stability (aggregation) of peptide therapeutics. [Link]

-

PMC. Cysteines and Disulfide Bonds as Structure-Forming Units: Insights From Different Domains of Life and the Potential for Characterization by NMR. [Link]

-

NIH. Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery. [Link]

-

NCBI Bookshelf. (2024, April 30). Biochemistry, Essential Amino Acids. [Link]

-

Journal of Pharmaceutical Research International. (2024, June 27). Differential Scanning Calorimetry: A Powerful and Versatile Tool for Analyzing Proteins and Peptides. [Link]

-

MDPI. Peptides of a Feather: How Computation Is Taking Peptide Therapeutics under Its Wing. [Link]

-

bioRxiv. (2024, October 22). Complementary evaluation of computational methods for predicting single residue effects on peptide binding specificities. [Link]

-

PubMed. Circular dichroism of peptides. [Link]

-

ACS Pharmacology & Translational Science. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. [Link]

-

PubMed. The Contribution of Differential Scanning Calorimetry for the Study of Peptide/Lipid Interactions. [Link]

-

Encyclopedia.pub. (2023, March 29). Instability of Peptide and Possible Causes of Degradation. [Link]

-

Effect of Amino Acid Type on Peptide Structure. (2012, June 14). [Link]

-

AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. [Link]

-

Portland Press. (2021, March 26). Beginners guide to circular dichroism. [Link]

-

The Rockefeller University. Two-step selective formation of three disulfide bridges in the synthesis of the C-terminal epidermal growth factor-like domain. [Link]

-

PubMed. Thermodynamic stability of beta-peptide helices and the role of cyclic residues. [Link]

-

Wikipedia. Amino acid. [Link]

-

Biology LibreTexts. (2024, March 20). 2.2: Structure & Function - Amino Acids. [Link]

-

Mtoz Biolabs. Peptide Circular Dichroism Spectroscopy. [Link]

-

CD ComputaBio. Peptide Stability Analysis Service. [Link]

-

Biology LibreTexts. (2026, January 20). 3.1: Amino Acids and Peptides. [Link]

-

Royal Society Publishing. (1993, October 15). Microcalorimetry and the molecular recognition of peptides and proteins. [Link]

-

MedlinePlus. (2025, January 21). Amino acids. [Link]

-

RSC Publishing. Some peculiarities of synthesis of cysteine-containing peptides. [Link]

-

Frontiers. (2022, October 20). Towards rational computational peptide design. [Link]

-

Digital Commons @ Southern University and A&M College. Conformational analysis of small peptides by circular dichroism. [Link]

-

PMC. (2022, October 19). Strategies for Improving Peptide Stability and Delivery. [Link]

-

Evaluating protocols and analytical methods for peptide adsorption experiments. [Link]

-

The Journal of Immunology. (1993, April 15). Amino acid changes in the peptide binding site have structural consequences at the surface of class I glycoproteins. [Link]

-

CD Formulation. Proteins & Peptides Stability and Thermal Denaturation Analysis. [Link]

Sources

- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sites.engineering.ucsb.edu [sites.engineering.ucsb.edu]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. bachem.com [bachem.com]

- 6. Amino acid - Wikipedia [en.wikipedia.org]

- 7. Cysteines and Disulfide Bonds as Structure-Forming Units: Insights From Different Domains of Life and the Potential for Characterization by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Some peculiarities of synthesis of cysteine-containing peptides - Russian Chemical Reviews (RSC Publishing) [pubs.rsc.org]

- 9. alliedacademies.org [alliedacademies.org]

- 10. pepdoopeptides.com [pepdoopeptides.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]

- 13. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thermal Stability (DSC, DSF) Analysis of Peptide Drugs | MtoZ Biolabs [mtoz-biolabs.com]

- 15. journaljpri.com [journaljpri.com]

- 16. The Contribution of Differential Scanning Calorimetry for the Study of Peptide/Lipid Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. royalsocietypublishing.org [royalsocietypublishing.org]

- 18. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]

- 19. Peptides of a Feather: How Computation Is Taking Peptide Therapeutics under Its Wing - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. biorxiv.org [biorxiv.org]

An In-Depth Technical Guide to the Analysis of the H-Val-Thr-Cys-Gly-OH Peptide Sequence

Introduction

The tetrapeptide H-Val-Thr-Cys-Gly-OH, hereafter referred to as VTCG, represents a fascinating subject for detailed biochemical analysis. Comprising four distinct amino acid residues—hydrophobic Valine, polar Threonine, reactive Cysteine, and structurally simple Glycine—this peptide encapsulates a range of physicochemical properties that necessitate a multi-faceted analytical approach. The presence of a free N-terminal amine (H-) and a C-terminal carboxylic acid (-OH) makes it a classic example of a simple peptide, yet the thiol (-SH) group in the Cysteine residue introduces significant complexity, primarily through its propensity for oxidation and disulfide bond formation.[1][2][3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously characterize the VTCG peptide. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each analytical step contributes to a holistic and validated understanding of the molecule. The protocols described herein are designed as self-validating systems, incorporating internal checks and expected outcomes to ensure data integrity and trustworthiness. Our exploration will cover the foundational physicochemical properties, definitive sequence verification through mass spectrometry, and deeper structural and functional characterization, all grounded in authoritative scientific principles.

Part 1: Foundational Physicochemical Characterization

A thorough analysis of any peptide begins with understanding its fundamental physicochemical properties. These values, both theoretical and empirical, inform downstream experimental design, from selecting appropriate solvent systems to designing purification strategies.

Theoretical Properties Profile

Before commencing wet-lab experiments, calculating the theoretical properties of VTCG provides a critical baseline for comparison with empirical data. These calculations are derived from the sum of the properties of the constituent amino acid residues, adjusted for the loss of water during peptide bond formation.[5][6][7]

Table 1: Theoretical Physicochemical Properties of H-Val-Thr-Cys-Gly-OH

| Property | Value | Significance & Rationale |

|---|---|---|

| Molecular Formula | C₁₄H₂₆N₄O₆S | Defines the elemental composition, essential for high-resolution mass spectrometry confirmation. |

| Monoisotopic Mass | 378.1573 Da | The exact mass of the molecule with the most abundant isotopes; the primary value for verification by high-resolution mass spectrometry.[6] |

| Average Mass | 378.44 Da | The mass calculated using the weighted average of all natural isotopes of each element; useful for lower-resolution mass spectrometry.[6] |

| Isoelectric Point (pI) | 5.53 | The pH at which the peptide has a net zero charge.[8][9][10] This is calculated from the pKa values of the N-terminal amine, C-terminal carboxyl, and the Cysteine side chain. It is crucial for developing ion-exchange chromatography and electrophoretic methods. |

| GRAVY Score | -0.125 | The Grand Average of Hydropathicity indicates the peptide is slightly hydrophilic, suggesting good solubility in aqueous solutions.[11] |

| Extinction Coefficient | 0 M⁻¹cm⁻¹ | The peptide lacks chromophoric residues (Tryptophan, Tyrosine), so UV absorbance at 280 nm is not a viable method for concentration determination. Alternative methods like a BCA or Lowry assay would be necessary. |

Calculations performed using the ExPASy Compute pI/Mw tool.[12]

Workflow for Empirical Characterization

The following diagram outlines the logical flow for the initial empirical assessment of a synthesized VTCG sample.

Caption: Initial workflow for VTCG sample assessment.

Experimental Protocol: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)

Rationale: RP-HPLC is the gold standard for assessing the purity of synthetic peptides. It separates the target peptide from impurities based on hydrophobicity. For VTCG, we expect a primary peak corresponding to the monomer and potential secondary peaks for impurities or the oxidized dimer.

Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of lyophilized VTCG and dissolve in 1 mL of aqueous buffer (e.g., 0.1% Trifluoroacetic Acid (TFA) in water) to create a 1 mg/mL stock solution.

-

Instrumentation:

-

Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm (for peptide backbone) and 280 nm (as a control).

-

-

Gradient Elution:

-

0-5 min: 5% B

-

5-25 min: Linear gradient from 5% to 50% B.

-

25-27 min: Linear gradient from 50% to 95% B (column wash).

-

27-30 min: Hold at 95% B.

-

30-32 min: Return to 5% B.

-

32-40 min: Re-equilibration at 5% B.

-

-

Data Analysis:

-

Self-Validation: A pure sample should yield a single, sharp peak.[13] The presence of multiple peaks indicates impurities or peptide variants (e.g., the disulfide-linked dimer, which will be more hydrophobic and elute later).

-

Purity Calculation: Integrate the area of all peaks. Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

-

Part 2: Definitive Sequence Verification by Mass Spectrometry

Mass spectrometry (MS) is indispensable for peptide analysis, providing an exact mass measurement that confirms elemental composition and fragmentation data that validates the amino acid sequence.[14]

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides a highly accurate mass-to-charge (m/z) measurement (typically <5 ppm error). Comparing this experimental mass to the theoretical monoisotopic mass of VTCG (378.1573 Da) provides definitive confirmation of the peptide's elemental formula (C₁₄H₂₆N₄O₆S).[15]

Protocol:

-

Sample Preparation: Dilute the HPLC-purified VTCG sample to ~1-10 µM in a suitable solvent for electrospray ionization (ESI), typically 50:50 Acetonitrile:Water with 0.1% formic acid.

-

Instrumentation: Utilize an ESI source coupled to a high-resolution mass analyzer such as an Orbitrap or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer.

-

Data Acquisition: Acquire spectra in positive ion mode. The primary ion expected will be the protonated molecule, [M+H]⁺, at an m/z of 379.1646. Also, look for other adducts like [M+Na]⁺.

-

Data Analysis:

-

Self-Validation: The measured m/z of the [M+H]⁺ ion must match the theoretical value within the instrument's mass accuracy tolerance (e.g., ± 5 ppm). This validates the elemental composition.

-

Tandem Mass Spectrometry (MS/MS) for de novo Sequencing

Rationale: To confirm the precise order of amino acids, the [M+H]⁺ ion is isolated and fragmented. Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD) are common methods that break the peptide bonds, producing a predictable series of fragment ions (b- and y-ions).[16][17][18][19] Analyzing the mass differences between these fragments allows for the reconstruction of the peptide sequence.

Caption: Fragmentation of VTCG yielding b- and y-ions.

Protocol:

-

Instrumentation: Use a tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Orbitrap).

-

Method Setup:

-

Perform a full scan (MS1) to identify the [M+H]⁺ precursor ion (m/z 379.16).

-

Create a targeted MS/MS (or data-dependent acquisition) method to isolate m/z 379.16 and fragment it using CID or HCD. Optimize collision energy to achieve a rich fragmentation spectrum.

-

-

Data Analysis:

-

Identify the series of b- and y-ions in the resulting spectrum.

-

Self-Validation: The mass difference between adjacent b-ions or y-ions should correspond to the mass of a single amino acid residue. For example, the difference between the m/z of b₃ and b₂ should equal the residue mass of Cysteine (103.01 Da). The sum of the masses of a complementary b- and y-ion pair (e.g., b₂ + y₂) should equal the mass of the precursor ion.

-

Table 2: Theoretical Monoisotopic m/z Values for VTCG Fragment Ions ([M+H]⁺)

| Fragment | Sequence | m/z | Fragment | Sequence | m/z |

|---|---|---|---|---|---|

| b₁ | Val | 100.0762 | y₁ | Gly | 76.0393 |

| b₂ | Val-Thr | 201.1239 | y₂ | Cys-Gly | 179.0485 |

| b₃ | Val-Thr-Cys | 304.1331 | y₃ | Thr-Cys-Gly | 280.0962 |

| b₄ | Val-Thr-Cys-Gly | 361.1546 | y₄ | Val-Thr-Cys-Gly | 379.1646 |

Part 3: Structural and Reactivity Characterization

Beyond sequence, the behavior of VTCG in solution is dictated by its structure and the chemical reactivity of its side chains, particularly the Cysteine thiol.

Cysteine Reactivity and Dimerization

Rationale: The thiol group of Cysteine is susceptible to oxidation, leading to the formation of a disulfide bond between two VTCG molecules.[1][2][20] This creates a homodimer with a distinct molecular weight and chromatographic behavior. It is critical to quantify the monomer-dimer ratio as it can impact biological activity and shelf-life.

Caption: Oxidation of two VTCG monomers to form a homodimer.

Experimental Protocol: Quantification of Free Thiols via Ellman's Test

Rationale: Ellman's reagent (DTNB) reacts specifically with free thiol groups to produce a yellow-colored compound (TNB²⁻) that absorbs strongly at 412 nm.[21][22][23][24][25] This allows for the direct quantification of the reduced, monomeric form of VTCG.

Methodology:

-

Reagent Preparation:

-

Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.

-

DTNB Solution: 4 mg/mL DTNB in the Reaction Buffer.

-

-

Standard Curve: Prepare a standard curve using a known concentration of L-Cysteine (e.g., 0 to 1.5 mM) to correlate absorbance with thiol concentration.

-

Assay Procedure:

-

To 950 µL of Reaction Buffer, add 50 µL of the DTNB solution.

-

Add a known concentration of the VTCG peptide solution (e.g., 10-50 µL).

-

Incubate at room temperature for 15 minutes.

-

Measure the absorbance at 412 nm using a spectrophotometer.

-

-

Data Analysis:

-

Self-Validation: A blank control (no peptide) should have zero absorbance. The standard curve must be linear (R² > 0.99).

-

Calculation: Determine the concentration of free thiols in the VTCG sample by comparing its absorbance to the standard curve. The molar concentration of free thiols should equal the molar concentration of the monomeric peptide. Any discrepancy indicates the presence of the oxidized dimer or other modifications.

-

Conclusion

The comprehensive analysis of the H-Val-Thr-Cys-Gly-OH peptide is a systematic process that builds a pyramid of knowledge, from foundational physicochemical properties to definitive sequence and structural integrity. By integrating theoretical calculations with empirical data from orthogonal techniques—RP-HPLC for purity, HRMS for elemental composition, MS/MS for sequence, and Ellman's Test for redox state—a complete and validated profile of the VTCG molecule is achieved. This rigorous, multi-faceted approach ensures the highest degree of scientific integrity, providing the trustworthy data essential for advanced research and drug development applications.

References

-

Andre, F., et al. (2009). Combining low- and high-energy tandem mass spectra for optimized peptide quantification with isobaric tags. Journal of Proteome Research. Available at: [Link]

-

Chemistry LibreTexts. (2024). 26.6: Peptide Sequencing- The Edman Degradation. Available at: [Link]

-

EurekAlert!. (2018). Synthesis of tetrapeptides and screening of their antioxidant properties. Available at: [Link]

-

Fiehn Laboratory, UC Davis. (n.d.). Protein Identification with a Single Accurate Mass of a Cysteine-Containing Peptide and Constrained Database Searching. Available at: [Link]

-

GenScript. (n.d.). Peptide Molecular Weight Calculator. Available at: [Link]

-

Interchim. (n.d.). Quantitation of sulfhydryls DTNB, Ellman's reagent. Available at: [Link]

-

Mascot. (n.d.). Peptide fragmentation. Available at: [Link]

-

MetwareBio. (n.d.). Edman Degradation: A Classic Protein Sequencing Technique. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Mass spectrometry of cysteine-containing peptides. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Disulfide bond formation in peptides. PubMed. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Formation of Disulfide Bonds in Synthetic Peptides. Available at: [Link]

-

OpenStax. (2023). 26.6 Peptide Sequencing: The Edman Degradation. Organic Chemistry. Available at: [Link]

-

Oxford Academic. (2024). Uniform Design-Embedded Predictions of (Tetra-)Peptide Physicochemical Properties. Bioinformatics. Available at: [Link]

-

ResearchGate. (2024). Uniform Design-Embedded Predictions of (Tetra-)Peptide Physicochemical Properties | Request PDF. Available at: [Link]

-

University of Utah. (n.d.). A Protocol for the Determination of Free Thiols. Available at: [Link]

-

Wang, J., et al. (2024). Amino Acid-Dependent Material Properties of Tetrapeptide Condensates. Journal of the American Chemical Society. Available at: [Link]

-

Wikipedia. (n.d.). Proteinogenic amino acid. Available at: [Link]

-

Wikipedia. (n.d.). Collision-induced dissociation. Available at: [Link]

Sources

- 1. Disulfide bond formation in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Formation of Disulfide Bonds in Synthetic Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]

- 4. Disulfide bond formation in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bachem.com [bachem.com]

- 6. Proteinogenic amino acid - Wikipedia [en.wikipedia.org]

- 7. Peptide and Protein Molecular Weight Calculator | AAT Bioquest [aatbio.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. aklectures.com [aklectures.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Expasy - Compute pI/Mw tool [web.expasy.org]

- 13. Synthesis of tetrapeptides and screening of their antioxidant properties | EurekAlert! [eurekalert.org]

- 14. Mass spectrometry of cysteine-containing peptides [pubmed.ncbi.nlm.nih.gov]

- 15. fiehnlab.ucdavis.edu [fiehnlab.ucdavis.edu]

- 16. Energy dependence of HCD on peptide fragmentation: Stepped collisional energy finds the sweet spot - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mascot help: Peptide fragmentation [matrixscience.com]

- 18. Dissociation Technique Technology Overview | Thermo Fisher Scientific - JP [thermofisher.com]

- 19. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 20. biotage.com [biotage.com]

- 21. broadpharm.com [broadpharm.com]

- 22. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]

- 23. researchgate.net [researchgate.net]

- 24. bmglabtech.com [bmglabtech.com]

- 25. interchim.fr [interchim.fr]

The VTCG Motif: Therapeutic Potential & Bioengineering Applications of H-Val-Thr-Cys-Gly-OH

Executive Summary

The tetrapeptide H-Val-Thr-Cys-Gly-OH (VTCG) represents a critical bioactive motif derived from the type 1 repeats of Thrombospondin-1 (TSP-1) , an extracellular matrix glycoprotein. While often studied within the context of the larger hexapeptide sequence CSVTCG, the VTCG core has emerged as a distinct entity in bioengineering and drug development. Its primary utility lies in biomaterial functionalization for cell adhesion, CD36 receptor targeting , and as a structural template for anti-angiogenic peptidomimetics.

This technical guide analyzes the physicochemical properties, signaling mechanisms, and experimental protocols required to utilize VTCG in therapeutic research. It addresses the nuance of its bioactivity—specifically distinguishing between its role as an immobilized adhesive ligand versus a soluble signaling molecule.

Chemical Profile & Stability

Understanding the physicochemical constraints of VTCG is prerequisite to experimental design. The presence of a cysteine residue introduces reactivity that dictates handling and storage.

| Property | Specification |

| Sequence | H-Val-Thr-Cys-Gly-OH |

| Formula | C₁₄H₂₆N₄O₆S |

| Molecular Weight | 378.44 g/mol |

| Isoelectric Point (pI) | ~5.5 |

| Solubility | Water, DMSO, DMF |

| Stability Concern | High susceptibility to oxidative dimerization via Cys-Cys disulfide bonding. |

| Storage | -20°C, desiccated, under Argon/Nitrogen. |

Structural Considerations

-

The Cysteine Thiol: The thiol (-SH) group at position 3 is the nucleophilic center. In solution, it rapidly oxidizes to form the dimer (VTCG-S-S-GCTV). For applications requiring the monomeric form (e.g., receptor binding), reducing agents like TCEP or DTT are mandatory during assay preparation.

-

Steric Factors: The Valine (V) and Threonine (T) residues provide a bulky, hydrophobic/polar N-terminal cap, which influences how the peptide docks into the CD36 receptor cleft.

Mechanisms of Action

The therapeutic potential of VTCG is grounded in its origin as a matricellular signaling motif.

The Thrombospondin-1 (TSP-1) Axis

VTCG is the conserved adhesive core of the TSP-1 type 1 repeats. Its biological activity is mediated primarily through interaction with CD36 (Cluster of Differentiation 36), a scavenger receptor expressed on endothelial cells, platelets, and macrophages.

-

Adhesion Modulation: Immobilized VTCG promotes the attachment of endothelial cells and melanoma cells. This adhesion is distinct from RGD-integrin binding; it is widely considered to be CD36-dependent and sulfated proteoglycan-dependent.

-

Angiogenic Signaling: Soluble TSP-1 is a potent inhibitor of angiogenesis. While the hexapeptide CSVTCG retains this activity, the truncated VTCG tetrapeptide often requires flanking residues or cyclization to maintain the conformation necessary for potent soluble anti-angiogenic signaling. However, it remains the essential pharmacophore for binding.

Malaria Parasite Adhesion

The VTCG motif is also present in the Circumsporozoite (CS) protein of Plasmodium falciparum.[1] It facilitates the adhesion of the parasite to host cells (specifically T-cells and hepatocytes). This makes VTCG a target for blocking parasite entry or designing competitive inhibitors.

Figure 1: Signaling and interaction network of the VTCG motif. Note the dual role in host cell adhesion and parasite mimicry.

Therapeutic & Bioengineering Applications[2][3]

Biomaterial Functionalization (Tissue Engineering)

This is the most "field-proven" application of the VTCG tetrapeptide. Unlike soluble drug delivery, where rapid clearance and conformational flexibility reduce efficacy, surface immobilization locks VTCG into an active conformation.

-

Application: Hydrogels or synthetic polymer scaffolds (e.g., PEG, PLGA) functionalized with VTCG.

-

Outcome: Promotes the attachment of endothelial cells without triggering the inflammatory response sometimes associated with larger proteins.

-

Mechanism: The peptide acts as a "hook," engaging CD36 on the surface of circulating progenitor cells.

Anti-Angiogenic Peptidomimetics

While native H-Val-Thr-Cys-Gly-OH has a short half-life, it serves as the lead compound for developing stable anti-cancer drugs.

-

Strategy: To treat solid tumors by starving them of blood supply.

-

Modifications: Researchers synthesize Retro-Inverso analogs (using D-amino acids in reverse order) or Cyclic analogs (disulfide bridging Cys to a flanking Cys) to improve metabolic stability and potency.

Malaria Intervention

VTCG analogs can serve as competitive antagonists . By flooding the system with soluble, non-infectious VTCG analogs, researchers aim to saturate the host receptors, preventing the Plasmodium sporozoites from docking and entering cells.

Experimental Protocols

Solid Phase Peptide Synthesis (SPPS) of VTCG

Objective: Synthesize high-purity H-Val-Thr-Cys-Gly-OH using Fmoc chemistry.

Materials:

-

Resin: Wang Resin or 2-Chlorotrityl Chloride Resin (pre-loaded with Glycine).

-

Coupling Reagents: HBTU/HOBt or DIC/Oxyma.

-

Deprotection: 20% Piperidine in DMF.

-

Cleavage Cocktail: TFA/TIS/H₂O/EDT (94:1:2.5:2.5). Note: EDT (Ethane dithiol) is critical to scavenge cations and prevent Cysteine oxidation.

Workflow:

-

Swelling: Swell resin in DMF for 30 min.

-

Deprotection: Remove Fmoc from Gly-Resin using 20% Piperidine (2 x 10 min).

-

Coupling (Cys): Activate Fmoc-Cys(Trt)-OH (3 eq) with HBTU (3 eq) and DIPEA (6 eq). React for 45-60 min.

-

Repeat: Sequential coupling of Fmoc-Thr(tBu)-OH and Fmoc-Val-OH.

-

Cleavage: Incubate resin in Cleavage Cocktail for 2-3 hours.

-

Precipitation: Filter resin, drop filtrate into cold diethyl ether. Centrifuge to pellet peptide.

-

Purification: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Figure 2: Standard Fmoc-SPPS workflow for VTCG synthesis. EDT scavenger is required in the cleavage step to protect the Cysteine thiol.

Cell Adhesion Assay (Validation)

Objective: Verify the bioactivity of VTCG by testing its ability to support cell attachment.

-

Coating: Dissolve VTCG in PBS (10-50 µg/mL). Coat 96-well non-tissue culture treated plates. Incubate overnight at 4°C.

-

Blocking: Wash wells and block with 1% BSA for 1 hour to prevent non-specific binding.

-

Seeding: Seed Endothelial Cells (e.g., HUVEC) or Melanoma cells (e.g., G361) at 2x10⁴ cells/well.

-

Incubation: Incubate for 1-2 hours at 37°C.

-

Fixation/Staining: Wash away non-adherent cells. Fix adherent cells with 4% paraformaldehyde. Stain with Crystal Violet or DAPI.

-

Quantification: Measure absorbance (570 nm) or count nuclei.

-

Control: BSA-coated wells (Negative), Fibronectin-coated wells (Positive).

-

References

-

Prater, C. A., et al. (1991).[2] The cell binding activity of the thrombospondin type 1 repeats is mediated by the CSVTCG sequence.[2] Journal of Cell Biology. Link

-

Tuszynski, G. P., et al. (1992).[2][3] Thrombospondin sequence motif (CSVTCG) is responsible for CD36 binding.[3] Biochemical and Biophysical Research Communications. Link

-

Rich, K. A., et al. (1990).[2][4] Cell-adhesive motif in region II of malarial circumsporozoite protein. Science. Link

-

Dawson, D. W., et al. (1997). CD36 mediates the In vitro inhibitory effects of thrombospondin-1 on endothelial cell proliferation. Journal of Cell Biology. Link

-

MedChemExpress. (n.d.). H-Val-Thr-Cys-Gly-OH Product Datasheet.[3][5] MedChemExpress. Link

Sources

Hydrophobicity Profile & Physicochemical Characterization of H-Val-Thr-Cys-Gly-OH

Executive Summary

The tetrapeptide H-Val-Thr-Cys-Gly-OH (VTCG) presents a complex hydrophobicity profile defined by its "chameleon-like" behavior. While the sequence contains hydrophobic elements (Valine) and a neutral linker (Glycine), its net physicochemical behavior is dominated by two critical factors: terminal ionization and redox state .

Unlike long polypeptides where side-chain averaging (e.g., Kyte-Doolittle GRAVY scores) is predictive, VTCG is a short oligopeptide. Its solubility and lipophilicity are governed by the zwitterionic termini at physiological pH and the high reactivity of the Cysteine thiol. In a reduced state, VTCG is amphipathic with high water solubility (pI ≈ 5.3). Under oxidative stress, it dimerizes to (VTCG)₂-Cystine , significantly altering its hydrodynamic radius and hydrophobicity profile.

This guide details the theoretical indices, pH-dependent charge states, and experimental protocols required to accurately profile VTCG in drug development and biochemical applications.

Part 1: Molecular Architecture & Theoretical Hydrophobicity

To understand the hydrophobicity of VTCG, we must first decouple its sequence into constituent contributions. The peptide consists of an N-terminal Valine (Aliphatic/Hydrophobic), a Threonine (Polar/Hydrophilic), a Cysteine (Redox-active/Polar), and a C-terminal Glycine (Flexible/Neutral).

Residue-Specific Hydrophobicity Indices

The table below aggregates data from the Kyte-Doolittle (KD) scale (hydropathy) and the Wimley-White (WW) scale (interfacial partitioning).

| Position | Residue | Side Chain Class | Kyte-Doolittle Score* | Wimley-White Octanol ΔG (kcal/mol)** |

| 1 (N-Term) | Valine (Val) | Hydrophobic / Branched | +4.2 | -0.46 |

| 2 | Threonine (Thr) | Polar / Uncharged | -0.7 | +0.25 |

| 3 | Cysteine (Cys) | Polar / Thiol | +2.5 | -0.24 |

| 4 (C-Term) | Glycine (Gly) | Unique / Hydrogen | -0.4 | +0.01 |

| Net Sequence | VTCG | Amphipathic | Avg: +1.4 | Sum: -0.44 |

-

Note on KD: Positive values indicate hydrophobicity.[1][2][3][4] Valine is the dominant hydrophobic anchor.

-

Note on WW: Negative ΔG values indicate favorable transfer from water to octanol (hydrophobicity). Valine and Cysteine drive the partition potential.

The "Short Peptide" Correction

Standard GRAVY (Grand Average of Hydropathy) calculations suggest VTCG is hydrophobic (Avg +1.4). However, this is misleading. For a tetrapeptide, the charged N-terminus (

Part 2: pH-Dependent Solubility & Charge Profile

The hydrophobicity of VTCG is not static; it is a function of pH. The ionization of the termini and the Cysteine thiol creates distinct charge states that alter the peptide's ability to cross lipid membranes (LogD).

pKa Constants

Isoelectric Point (pI) Calculation

The pI is the pH at which the net charge is zero. For VTCG, the neutral zwitterion exists between the deprotonation of the carboxyl group and the deprotonation of the thiol.

Charge State Pathway

The following diagram illustrates the species transition across the pH scale.

Figure 1: Stepwise deprotonation of VTCG. The peptide is most hydrophobic (lowest solubility) near pH 5.26.

Part 3: The Cysteine Factor (Redox Modulation)

The presence of Cysteine at position 3 is the most critical variable in the hydrophobicity profile. In oxidative environments (e.g., extracellular space, DMSO stock solutions), VTCG spontaneously oxidizes to form a disulfide-linked dimer: H-VTCG-OH / HO-GCTV-H .

Impact on Hydrophobicity

-

Loss of Polarity: The formation of the disulfide bond removes two polar thiol hydrogens.

-

Size Doubling: The dimer has double the hydrophobic surface area (two Valines).

-

Retention Shift: In Reversed-Phase HPLC (RP-HPLC), the dimer elutes significantly later than the monomer, indicating higher hydrophobicity.

Critical Handling Note: When determining LogP/LogD experimentally, you must add a reducing agent (e.g., TCEP or DTT) to maintain the monomeric state, or explicitly state that you are profiling the equilibrium mixture.

Part 4: Experimental Determination Protocol

To empirically validate the hydrophobicity profile, RP-HPLC is the gold standard method. It correlates retention time (

Protocol: Hydrophobicity Mapping via RP-HPLC

Objective: Determine the Relative Hydrophobicity Index (RHI) of VTCG.

Reagents:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion-pairing agent masks terminal charges).

-

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

-

Column: C18 stationary phase (e.g., Agilent Zorbax 300SB-C18), 5µm, 4.6 x 150mm.

-

Standards: A mixture of 5 standard peptides with known hydrophobicity (e.g., Gly-Gly-Gly to Phe-Phe-Phe).

Workflow:

-

Equilibration: Flow rate 1.0 mL/min, 95% A / 5% B.

-

Sample Prep: Dissolve VTCG (1 mg/mL) in Mobile Phase A.

-

Branch A (Reduced): Add 5mM TCEP to keep monomer.

-

Branch B (Oxidized): Incubate with 1%

for 30 mins.

-

-

Gradient: Linear ramp from 5% B to 65% B over 30 minutes.

-

Detection: UV Absorbance at 214 nm (peptide bond) and 280 nm (minimal signal, as VTCG lacks Trp/Tyr/Phe).

Experimental Logic Diagram

Figure 2: Differential profiling of VTCG redox states. The shift in retention time confirms the hydrophobicity change upon dimerization.

Part 5: Implications for Drug Development[7]

Permeability & ADME

-

Oral Bioavailability: Low. As a tetrapeptide with a pI of 5.3, VTCG is charged at gastric pH (positive) and intestinal pH (negative). It will not passively diffuse through the gut wall.

-

LogD (pH 7.4): Estimated to be <-2.0 . This indicates high aqueous solubility and poor lipid bilayer penetration.

-

Strategy: To improve permeability, the N- and C-termini must be capped (e.g., Acetyl-VTCG-Amide) to neutralize the terminal charges, allowing the Valine side chain to drive interaction with membranes.

Formulation Stability

The "hydrophobicity profile" is actually a stability marker. If RP-HPLC analysis shows a "creeping" increase in retention time over days, it indicates uncontrolled oxidation to the dimer.

-

Recommendation: Formulate in degassed buffers with EDTA (to chelate metals that catalyze Cys oxidation) or at pH < 4 where the thiol is less reactive.

References

-

Kyte, J., & Doolittle, R. F. (1982). A simple method for displaying the hydropathic character of a protein.[6] Journal of Molecular Biology.

-

Wimley, W. C., & White, S. H. (1996). Experimentally determined hydrophobicity scale for proteins at membrane interfaces.[6] Nature Structural Biology.[6][7]

-

Krokhin, O. V., et al. (2004). Use of Peptide Retention Time Prediction for Protein Identification by off-line Reversed-Phase HPLC-MALDI MS/MS.[8] Analytical Chemistry.

-

Boc Sciences. Lipophilicity Assays (LogP/LogD) and Shake-flask Methodologies.[]

Sources

- 1. home.hiroshima-u.ac.jp [home.hiroshima-u.ac.jp]

- 2. resources.qiagenbioinformatics.com [resources.qiagenbioinformatics.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. 氨基酸参照表 [sigmaaldrich.com]

- 6. Amino Acid Hydrophobicity [cgl.ucsf.edu]

- 7. Experimentally determined hydrophobicity scale for proteins at membrane interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholar.google.com [scholar.google.com]

metal binding affinity of H-Val-Thr-Cys-Gly-OH

An In-Depth Technical Guide to the Metal Binding Affinity of H-Val-Thr-Cys-Gly-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide H-Val-Thr-Cys-Gly-OH (VTCG) represents a fascinating model system for studying peptide-metal interactions, a cornerstone of bioinorganic chemistry and metalloprotein design. Its sequence, though short, contains a rich array of potential donor groups, headlined by the highly reactive thiol of the cysteine residue. This guide provides a comprehensive analysis of the structural features governing the metal binding affinity of VTCG, the key physicochemical factors that modulate these interactions, and the state-of-the-art methodologies for their characterization. By integrating theoretical principles with practical, field-proven experimental protocols, this document serves as a foundational resource for researchers aiming to harness or mitigate the effects of metal-peptide complexation in biological and therapeutic contexts.

Introduction: The Significance of Peptide-Metal Interactions

Metal ions are indispensable to life, serving as critical cofactors in nearly half of all enzymes, stabilizing protein structures, and participating in vital signaling pathways.[1][2] The specific coordination of these ions is orchestrated by the amino acid residues within proteins and peptides.[3][4] Understanding the affinity and selectivity of these interactions is paramount for:

-

Drug Development: Designing novel therapeutic agents, such as chelators for heavy metal detoxification or metallodrugs for targeted therapies.[3]

-

Biocatalysis: Engineering metalloenzymes with enhanced or novel catalytic activities.[4]

-

Neuroscience: Elucidating the role of metal dysregulation in neurodegenerative diseases like Alzheimer's and Parkinson's.[5]

-

Materials Science: Creating new biomaterials and sensors based on metal-peptide self-assembly.

The tetrapeptide H-Val-Thr-Cys-Gly-OH is an exemplary model for this field. It is a bioactive molecule known to be involved in cell adhesion, and its structure offers a perfect microcosm of the competitive and cooperative interactions that dictate metal coordination in much larger biomolecules.[6]

Molecular Architecture and Potential Coordination Sites

The metal binding behavior of H-Val-Thr-Cys-Gly-OH is dictated by the availability and spatial arrangement of its electron-donating functional groups. A thorough analysis of its primary structure reveals multiple potential ligation points.

Key Functional Groups for Metal Ligation

-

N-Terminal Amine (-NH₂): The free amino group of the N-terminal Valine is a primary coordination site, particularly for transition metals, with its availability being highly pH-dependent.

-

C-Terminal Carboxylate (-COOH): The carboxyl group of the C-terminal Glycine provides a hard oxygen donor, capable of coordinating with a variety of metal ions. Its protonation state is also governed by pH.

-

Cysteine Thiol/Thiolate (-SH / -S⁻): This is unequivocally the most significant and potent metal binding site within the peptide.[7] The soft sulfur atom of the Cysteine side chain has a very high affinity for soft and borderline metal ions such as Cu(I), Cu(II), Zn(II), Cd(II), Hg(II), and Pb(II).[7][8] The deprotonated thiolate form (S⁻), which becomes increasingly prevalent as the pH rises above its pKa (~8-9), is a vastly superior nucleophile and ligand.[9]

-

Peptide Backbone Amides: The carbonyl oxygens can act as weak donors. More significantly, under specific conditions (typically neutral to alkaline pH) and with certain metal ions (e.g., Cu²⁺, Ni²⁺), the amide nitrogen can be deprotonated to become a powerful coordinating anion.[10]

-

Threonine Hydroxyl (-OH): The side chain hydroxyl group of Threonine is a potential, albeit weak, ligand. It is generally a poor competitor against the other available sites.

-

Non-Coordinating Side Chains (Valine, Glycine): The alkyl side chain of Valine is hydrophobic and does not participate in coordination. The single hydrogen side chain of Glycine provides significant conformational flexibility to the peptide backbone.[11][12] This flexibility can be crucial, allowing the peptide to fold and arrange its donor atoms in an optimal geometry to chelate a metal ion, thereby enhancing binding affinity.

// Positioning nodes for clarity N_term [pos="0,1.5!"]; Thr_side [pos="2,2.5!"]; Cys_side [pos="3.5,2.5!"]; C_term [pos="6,1.5!"]; Gly_backbone [pos="4.5,0!"];

// Edges from donor sites to the peptide d1 -> N_term [color="#EA4335", arrowhead=vee, constraint=false]; d2 -> Thr_side [color="#EA4335", arrowhead=vee, constraint=false]; d3 -> Cys_side [color="#EA4335", arrowhead=vee, constraint=false, style=bold]; d4 -> C_term [color="#EA4335", arrowhead=vee, constraint=false]; d5 -> Gly_backbone [label="Backbone Amides", fontcolor="#34A853", color="#34A853", arrowhead=vee, constraint=false]; } enddot Caption: Potential metal coordination sites on H-Val-Thr-Cys-Gly-OH.

Physicochemical Principles Governing Binding Affinity

The interaction between H-Val-Thr-Cys-Gly-OH and a metal ion is not static; it is a dynamic equilibrium governed by several key factors.

The Chelate Effect

The presence of multiple donor atoms allows the peptide to act as a multidentate ligand, wrapping around a single metal ion to form one or more stable ring structures.[13] This phenomenon, known as the chelate effect, results in a complex that is significantly more stable (i.e., has a higher binding affinity) than complexes formed with analogous monodentate ligands. The increased stability is primarily due to a favorable entropic contribution upon binding.[13]

// Invisible edges to form the peptide chain representation edge [style=invis]; N_term -> Backbone_N -> Cys_S; } enddot Caption: A simplified chelate ring formed by the peptide and a metal ion.

pH Dependence

Solution pH is arguably the most critical variable. It directly controls the protonation state of the ionizable groups: the N-terminus (pKa ≈ 9-10), C-terminus (pKa ≈ 2-3), and the Cysteine thiol (pKa ≈ 8-9). Metal ions compete with protons for these binding sites. Therefore, at low pH, the groups are protonated and unavailable for coordination. As the pH increases, these groups deprotonate, dramatically increasing the peptide's binding affinity. The deprotonation of the cysteine thiol to the thiolate is particularly crucial for high-affinity binding.

Hard and Soft Acids and Bases (HSAB) Principle

The HSAB principle provides a framework for predicting binding preferences.

-

Hard Acids: Metal ions with high charge density (e.g., Fe³⁺, Ca²⁺, Mg²⁺). They prefer to bind to hard bases (donors like oxygen from carboxylates/hydroxyls and nitrogen from amines).

-

Soft Acids: Metal ions with low charge density (e.g., Hg²⁺, Cd²⁺, Pb²⁺, Cu⁺). They strongly prefer binding to soft bases , with the Cysteine thiolate (sulfur) being a classic example.

-

Borderline Acids: Ions like Zn²⁺, Cu²⁺, and Ni²⁺ have intermediate character and can bind effectively to both nitrogen and sulfur donors.

Based on HSAB, H-Val-Thr-Cys-Gly-OH is expected to show the highest affinity for soft and borderline metal ions due to the presence of the Cysteine residue.

Metal Ion Coordination Geometry

The intrinsic conformational flexibility of a short, linear peptide may not perfectly match the preferred coordination geometry of a metal ion (e.g., tetrahedral, square planar, octahedral).[5][14] This potential mismatch can result in lower binding affinity compared to a pre-organized binding site in a folded protein.[5][14] However, the presence of glycine can mitigate this by allowing the backbone to adopt a wider range of conformations.[11]

Experimental Determination of Binding Affinity

Quantifying the thermodynamic parameters of metal-peptide interactions is essential for a complete understanding. Several robust techniques are available, each with its own strengths.

Isothermal Titration Calorimetry (ITC)

Expertise & Experience: ITC stands as the gold standard because it provides a complete thermodynamic profile of the binding event in a single, model-free experiment. It directly measures the heat released (exothermic) or absorbed (endothermic) upon complex formation. From the resulting binding isotherm, one can directly determine the binding affinity (Kₐ) or dissociation constant (K₋), the binding stoichiometry (n), and the enthalpy change (ΔH). The entropy change (ΔS) can then be calculated, providing deep insight into the forces driving the interaction.

An ITC experiment's integrity relies on precise concentration determination and proper control experiments. The stoichiometry value (n) serves as an internal validation point; a value near 1.0 for a 1:1 interaction confirms the accuracy of the active concentrations of both peptide and metal.

-

Preparation:

-

Accurately determine the concentrations of the peptide stock solution and the metal salt stock solution using methods like quantitative amino acid analysis (for the peptide) and ICP-MS (for the metal).

-

Prepare both the peptide and metal solutions in the exact same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Degas both solutions thoroughly to prevent air bubbles.

-

Causality: Using the identical buffer batch is critical to minimize large heats of dilution that can obscure the binding signal.

-

-

Instrument Setup:

-

Load the peptide solution (e.g., 20-50 µM) into the sample cell.

-

Load the metal solution (e.g., 200-500 µM, typically 10-fold higher concentration) into the injection syringe.

-

-

Titration:

-

Set the experimental temperature (e.g., 25 °C).

-

Perform a series of small, precisely controlled injections (e.g., 1-2 µL) of the metal solution into the peptide solution while stirring.

-

Record the heat change after each injection.

-

-

Data Analysis:

-

Integrate the area under each injection peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of metal to peptide.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract K₋, n, and ΔH.

-

Spectroscopic Techniques

Spectroscopic methods are powerful for detecting complex formation and can be used in competition assays to determine affinity.

-

UV-Visible Spectroscopy: The formation of a complex between the peptide's thiolate group and certain metal ions (like Cu²⁺ or Pb²⁺) can give rise to intense Ligand-to-Metal Charge Transfer (LMCT) bands in the UV-Vis spectrum. Monitoring the absorbance change at the LMCT wavelength as a function of metal concentration allows for the determination of the binding constant.

-

Circular Dichroism (CD) Spectroscopy: CD is highly sensitive to the chiral environment of the peptide backbone. Metal binding often induces a conformational change, leading to a distinct change in the CD spectrum. This spectral change can be titrated to quantify binding affinity.

Potentiometric Titration

This classical technique determines stability constants by measuring changes in pH as a metal ion and peptide interact, displacing protons. It is particularly effective for systems where proton displacement is a key part of the coordination process, as is the case for VTCG. However, data analysis can be complex for multi-protonation systems, and it cannot resolve the contributions of numerous exchangeable protons in proteins.[1]

Computational Analysis of Metal Binding

In parallel with experimental work, computational chemistry offers powerful predictive and interpretive tools.

-

Density Functional Theory (DFT): DFT calculations can be used to model the geometry of the metal-peptide complex, predict the most stable coordination modes, and calculate theoretical binding energies.[8][15] This approach is invaluable for understanding the contribution of individual donor atoms and the electronic structure of the complex.[15] A study on metal ion interactions with cysteine found that the preferred binding mode for Zn²⁺ is bidentate (N,S), while metals like Mg²⁺ and Ca²⁺ prefer sulfur-free binding sites.[8]

-

Molecular Dynamics (MD) Simulations: MD simulations can explore the conformational landscape of the peptide in the presence of a metal ion in a simulated aqueous environment, providing insights into the dynamic nature of the complex and the role of solvent.

Predicted Binding Profile and Quantitative Data Summary

Based on the principles outlined, a predicted binding profile for H-Val-Thr-Cys-Gly-OH can be established. This peptide will exhibit a strong preference for soft and borderline metal ions, with binding affinity being highly dependent on pH.

Table 1: Predicted Affinity and Key Interacting Groups for Selected Metal Ions

| Metal Ion | HSAB Class | Predicted K₋ Range | Primary Donor Groups | Secondary Donor Groups |

| Cu²⁺ | Borderline | Nanomolar (nM) | Cys (-S⁻), N-Term (-NH₂), Amide (-N⁻) | C-Term (-COO⁻) |

| Zn²⁺ | Borderline | Low Micromolar (µM) | Cys (-S⁻), N-Term (-NH₂) | C-Term (-COO⁻), Thr (-OH) |

| Cd²⁺ | Soft | High Nanomolar (nM) | Cys (-S⁻) | N-Term (-NH₂), C-Term (-COO⁻) |

| Pb²⁺ | Soft | High Nanomolar (nM) | Cys (-S⁻) | C-Term (-COO⁻) |

| Ni²⁺ | Borderline | Micromolar (µM) | N-Term (-NH₂), Amide (-N⁻), Cys (-S⁻) | C-Term (-COO⁻) |

| Ca²⁺ | Hard | Millimolar (mM) | C-Term (-COO⁻) | Thr (-OH), Backbone (=O) |

Note: These are estimated ranges. Actual values must be determined experimentally and are highly dependent on buffer conditions (pH, ionic strength). Studies on cysteine-containing peptides have shown that stability for several divalent metals follows the order Ni(II) < Zn(II) < Pb(II) < Cd(II).[7]

Conclusion and Future Directions

The tetrapeptide H-Val-Thr-Cys-Gly-OH serves as a powerful and accessible model for investigating the fundamental principles of metal coordination in biological systems. Its high affinity for specific metal ions, driven primarily by the cysteine thiol and augmented by chelation involving the N-terminus and backbone amides, makes it a subject of great interest. The experimental and computational workflows detailed in this guide provide a robust framework for the comprehensive characterization of its metal binding properties.

Future research should focus on expanding the range of metal ions studied, including those of toxicological and radiological concern. Furthermore, exploring the impact of post-translational modifications (e.g., phosphorylation of the threonine residue) on metal affinity could reveal novel regulatory mechanisms, as phosphorylation is known to modulate metal binding in proteins.[4] Ultimately, a deep understanding of simple systems like H-Val-Thr-Cys-Gly-OH provides the critical foundation needed to design the next generation of peptide-based therapeutics, catalysts, and advanced materials.

References

-

Remelli, M., et al. (2021). Metal Binding Ability of Small Peptides Containing Cysteine Residues. PMC. Available at: [Link]

-

Jenner, W. (n.d.). Metal Binding Proteins. MDPI. Available at: [Link]

-

Shen, Y., et al. (2022). Studying Peptide-Metal Ion Complex Structures by Solution-State NMR. PMC. Available at: [Link]

-

Jackson, G. S., et al. (n.d.). Location and properties of metal-binding sites on the human prion protein. PMC. Available at: [Link]

-

Konetski, D., et al. (2020). Metal- and Affinity-Specific Dual Labeling of Cysteine-Rich Proteins for Identification of Metal-Binding Sites. ACS Publications. Available at: [Link]

-

Wikipedia. (n.d.). Amino acid. Available at: [Link]

-

Sauser, L., & Shoshan, M. S. (n.d.). Enhancing Metal-binding with Noncanonical Coordinating Amino Acids. CHIMIA. Available at: [Link]

-

Page, M. J., et al. (2024). Synthesis of metal-binding amino acids. Royal Society of Chemistry. Available at: [Link]

-

Shen, Y., et al. (2022). Studying Peptide-Metal Ion Complex Structures by Solution-State NMR. MDPI. Available at: [Link]

-

Xiao, Z., & Wedd, A. G. (n.d.). Principles and practice of determining metal–protein affinities. PMC. Available at: [Link]

-

Wallace, G. G., & Clark, H. R. (n.d.). Electrochemical Metal Ion Sensors. Exploiting Amino Acids and Peptides as Recognition Elements. MDPI. Available at: [Link]

-

Wang, J., et al. (2022). Interaction Structure and Affinity of Zwitterionic Amino Acids with Important Metal Cations (Cd2+, Cu2+, Fe3+, Hg2+, Mn2+, Ni2+ and Zn2+) in Aqueous Solution: A Theoretical Study. MDPI. Available at: [Link]

-

NCERT. (n.d.). Biomolecules Chapter 9. Available at: [Link]

-

Mehdi, Z., et al. (2024). Transforming a Fragile Protein Helix into an Ultrastable Scaffold via a Hierarchical AI and Chemistry Framework. eLife. Available at: [Link]

-

Wikipedia. (n.d.). Chelation. Available at: [Link]

-

Kumar, P., et al. (n.d.). Role of Conserved Glycine in Zinc-dependent Medium Chain Dehydrogenase/Reductase Superfamily. NIH. Available at: [Link]

-

Lång, J., et al. (2009). Density Functional Complexation Study of Metal Ions with Cysteine. ACS Publications. Available at: [Link]

-

Wikipedia. (n.d.). Glycine. Available at: [Link]

-

Várnagy, K., et al. (n.d.). STRUCTURAL DIVERSITY OF TRANSITION METAL COMPLEXES OF PEPTIDES CONTAINING CYSTEINE RESIDUE. Available at: [Link]

-

ResearchGate. (n.d.). Cysteine's side chain reactivity. (a) Thiol ionization and (b) nucleophilic substitution. Available at: [Link]

Sources

- 1. Principles and practice of determining metal–protein affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ncert.nic.in [ncert.nic.in]

- 3. chimia.ch [chimia.ch]

- 4. Synthesis of metal-binding amino acids - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01326C [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Metal Binding Ability of Small Peptides Containing Cysteine Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]